7-chloro-N-(5-(pyrrolidin-1-yl)pentan-2-yl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-N-(5-(pyrrolidin-1-yl)pentan-2-yl)quinolin-4-amine is a synthetic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties . This compound features a quinoline core substituted with a chloro group at the 7th position and an amine group at the 4th position, which is further linked to a pyrrolidine ring through a pentyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(5-(pyrrolidin-1-yl)pentan-2-yl)quinolin-4-amine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using methods such as the Skraup, Doebner von Miller, or Combes procedures.
Introduction of the Chloro Group: The chloro group is introduced at the 7th position of the quinoline ring through chlorination reactions.
Amination: The amine group is introduced at the 4th position of the quinoline ring.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached to the quinoline core through a pentyl chain using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasound irradiation and click chemistry have been explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-(5-(pyrrolidin-1-yl)pentan-2-yl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
7-chloro-N-(5-(pyrrolidin-1-yl)pentan-2-yl)quinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-chloro-N-(5-(pyrrolidin-1-yl)pentan-2-yl)quinolin-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Amodiaquine: Another antimalarial drug with structural similarities.
Quinacrine: Used for its antiprotozoal and anticancer properties.
Uniqueness
7-chloro-N-(5-(pyrrolidin-1-yl)pentan-2-yl)quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its efficacy against resistant strains of pathogens .
Properties
CAS No. |
5342-59-6 |
---|---|
Molecular Formula |
C18H24ClN3 |
Molecular Weight |
317.9 g/mol |
IUPAC Name |
7-chloro-N-(5-pyrrolidin-1-ylpentan-2-yl)quinolin-4-amine |
InChI |
InChI=1S/C18H24ClN3/c1-14(5-4-12-22-10-2-3-11-22)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14H,2-5,10-12H2,1H3,(H,20,21) |
InChI Key |
FGEYLHAWJDNMTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN1CCCC1)NC2=C3C=CC(=CC3=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.